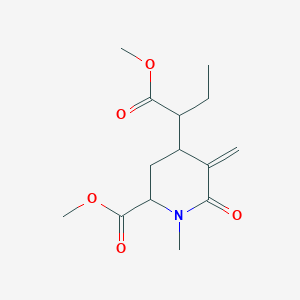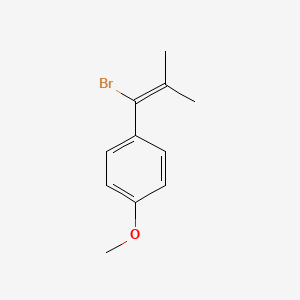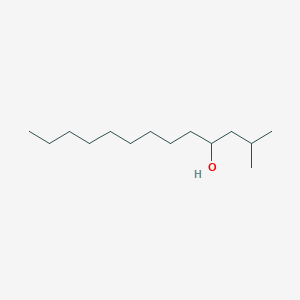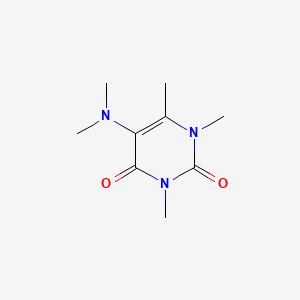
Uracil, 5-(dimethylamino)-1,3,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 5-(dimethylamino)-1,3,6-trimethyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The modifications on the uracil ring, such as the addition of dimethylamino and trimethyl groups, can alter its chemical properties and biological activities, making it a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 5-(dimethylamino)-1,3,6-trimethyl-, typically involves multi-step organic reactions. One common method is the alkylation of uracil at specific positions. . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of uracil derivatives may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is critical to minimize by-products and ensure the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 5-(dimethylamino)-1,3,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups on the uracil ring. Common reagents include alkyl halides and amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted uracil derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Uracil, 5-(dimethylamino)-1,3,6-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in nucleic acid metabolism and its interactions with enzymes involved in DNA and RNA synthesis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Uracil, 5-(dimethylamino)-1,3,6-trimethyl- involves its interaction with specific molecular targets. For instance, as a thymidylate synthase inhibitor, it binds to the enzyme’s active site, preventing the conversion of deoxyuridylate to thymidylate, a crucial step in DNA synthesis. This inhibition can lead to the disruption of DNA replication and cell division, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known uracil derivative used in cancer treatment. It also inhibits thymidylate synthase but has different pharmacokinetic properties.
6-Methyluracil: Another uracil derivative with applications in medicinal chemistry, known for its anti-inflammatory properties.
2-Thiouracil: Used in the treatment of hyperthyroidism, it acts by inhibiting thyroid hormone synthesis.
Uniqueness
Uracil, 5-(dimethylamino)-1,3,6-trimethyl- is unique due to its specific modifications, which can enhance its binding affinity to certain enzymes and alter its biological activity. These modifications can provide advantages in terms of selectivity and potency compared to other uracil derivatives .
Eigenschaften
CAS-Nummer |
38507-32-3 |
|---|---|
Molekularformel |
C9H15N3O2 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
5-(dimethylamino)-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(10(2)3)8(13)12(5)9(14)11(6)4/h1-5H3 |
InChI-Schlüssel |
BOARLCNCVBZNNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


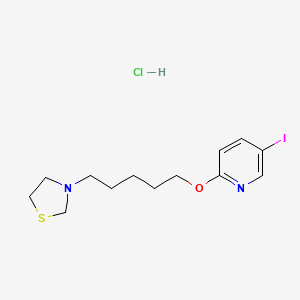
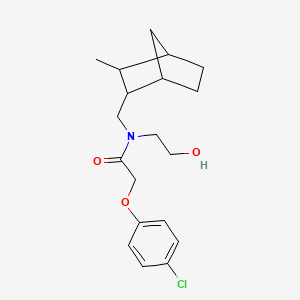
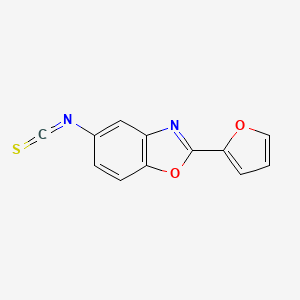
![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)

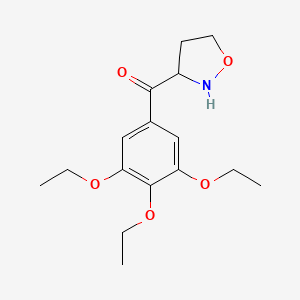
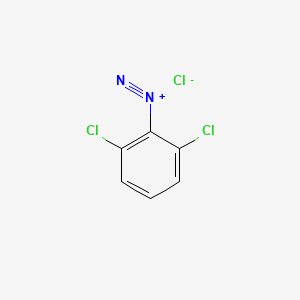
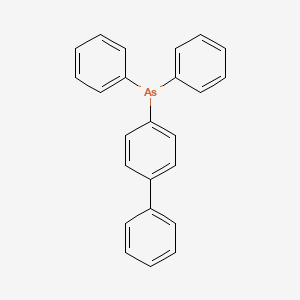
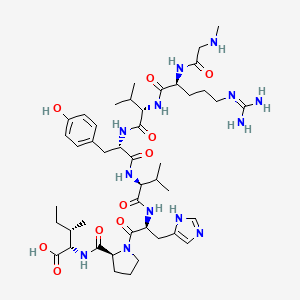
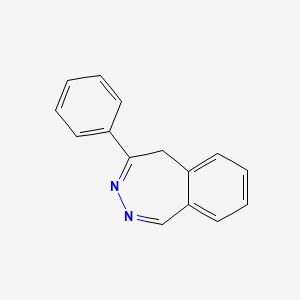
![N-[(Carboxymethyl)carbamoyl]phenylalanine](/img/structure/B14666758.png)
